Methyl Belinostat-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H16N2O4S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(E)-N-methoxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+/i2D,3D,4D,7D,8D |
InChIキー |
STHZFQBKWSPNQA-XJWWIZSWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NOC)[2H])[2H] |
正規SMILES |
CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
Foundational & Exploratory
Methyl Belinostat-d5 chemical properties and structure
An In-Depth Technical Guide to Methyl Belinostat-d5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This deuterated analog of Methyl Belinostat serves as a crucial internal standard for analytical and pharmacokinetic studies.
This compound is the deuterated form of Methyl Belinostat, an active metabolite of the histone deacetylase (HDAC) inhibitor, Belinostat. The incorporation of five deuterium atoms on the aniline ring provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₁D₅N₂O₄S[1][2] |
| Molecular Weight | 337.41 g/mol [1][3] |
| Appearance | White to slightly yellow powder[4] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[4] |
| Parent Compound | Belinostat[5] |
| Non-labelled CAS | 1485081-34-2[2][4] |
Chemical Structure:
This compound possesses a sulfonamide-hydroxamide structure, characteristic of many HDAC inhibitors. The deuterium labeling is specifically on the phenyl ring of the sulfamoyl group.
References
The Role of Methyl Belinostat-d5 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl Belinostat-d5, a deuterated analog of Methyl Belinostat, and its critical role in modern research, particularly in the fields of pharmacology, drug metabolism, and bioanalysis.
Introduction to Belinostat and the Need for Labeled Standards
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] It exerts its anticancer effects by preventing the removal of acetyl groups from histones and other proteins, leading to the accumulation of acetylated proteins.[1][2] This accumulation results in the expression of tumor-suppressor genes, ultimately inducing cell cycle arrest, inhibiting angiogenesis, and promoting apoptosis in cancer cells.[1][2]
To accurately study the pharmacokinetics (PK), metabolism, and overall disposition of Belinostat in biological systems, a reliable internal standard is essential for bioanalytical methods. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). They offer superior accuracy and precision by compensating for variations in sample preparation and instrument response.
This compound is the deuterated form of Methyl Belinostat, a metabolite of Belinostat. Its use as an internal standard ensures that it behaves nearly identically to the analyte of interest (Methyl Belinostat) during extraction, chromatography, and ionization, but is distinguishable by its higher mass. This co-elution and similar behavior minimize the impact of matrix effects, leading to more reliable and reproducible data.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (E)-N-Methoxy-3-[3-[(phenyl-d5-amino)sulfonyl]phenyl]acrylamide |
| Molecular Formula | C₁₆H₁₁D₅N₂O₄S |
| Molecular Weight | 337.41 g/mol |
| Isotopic Purity | Typically >98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
A generalized synthetic scheme would likely involve:
-
Preparation of the core structure: Synthesis of (E)-3-(3-(chlorosulfonyl)phenyl)-N-methoxyacrylamide.
-
Sulfonamide formation: Reaction of the chlorosulfonyl intermediate with aniline-d5 to introduce the deuterated phenyl group, yielding this compound.
This approach ensures the stable incorporation of five deuterium atoms onto the phenyl ring, providing a significant mass shift for mass spectrometric detection.
Role as an Internal Standard in Bioanalytical Methods
The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantitative determination of Belinostat and its metabolites in biological matrices such as plasma and urine.
Principle of Stable Isotope Dilution Analysis
The use of a deuterated internal standard relies on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. The ratio of the peak area of the analyte (Methyl Belinostat) to the peak area of the internal standard (this compound) is then used to calculate the concentration of the analyte. This ratiometric measurement corrects for any loss of analyte during sample processing and for variations in instrument response.
References
An In-depth Technical Guide to the Synthesis and Purification of Methyl Belinostat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Methyl Belinostat-d5. The methodologies presented are based on established chemical principles and adaptations from published syntheses of Belinostat and related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of deuterated histone deacetylase (HDAC) inhibitors.
Introduction
Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. Methyl Belinostat is a key metabolite of Belinostat. The deuterated version, this compound, is a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry. This guide outlines a detailed procedure for its synthesis and purification.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Methyl (2E)-3-{3-[(phenyl-d5-amino)sulfonyl]phenyl}prop-2-enoate | - |
| Molecular Formula | C₁₆H₁₀D₅NO₄S | - |
| Molecular Weight | 337.40 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Storage | -20°C for long-term storage | [1] |
| Purity (typical) | >98% | Assumed based on standard practices |
| Mass Spec (MRM) | m/z 333.1 > 93.0 (positive ion mode for non-deuterated) | [2] |
| ¹H NMR (Predicted) | See Table 2 | - |
| ¹³C NMR (Predicted) | See Table 3 | - |
Table 1: Physicochemical and Analytical Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | s | 1H | Ar-H |
| 7.78 | d | 1H | Ar-H |
| 7.68 | d | 1H | Ar-H |
| 7.62 | d, J=16.0 Hz | 1H | =CH- |
| 7.50 | t | 1H | Ar-H |
| 6.45 | d, J=16.0 Hz | 1H | =CH- |
| 3.80 | s | 3H | -OCH₃ |
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C=O |
| 142.0 | Ar-C |
| 138.5 | Ar-C |
| 135.0 | Ar-C |
| 131.0 | Ar-C |
| 129.5 | Ar-C |
| 128.0 | Ar-C |
| 127.0 | Ar-C |
| 125.0 | Ar-C |
| 121.0 | =CH- |
| 52.0 | -OCH₃ |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Synthesis of this compound
The proposed synthesis of this compound involves a three-step process starting from 3-nitrobenzaldehyde. The key step is the reaction of Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate with aniline-d5.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate
-
To a stirred mixture of methyl (dimethoxyphosphinyl)acetate (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in water, add 3-nitrobenzaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the resulting precipitate, wash with 1N HCl and then with water.
-
Dry the solid under vacuum to yield Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate as a yellowish powder. This product is typically used in the next step without further purification.
Step 2: Synthesis of Methyl (2E)-3-(3-aminophenyl)prop-2-enoate
-
To a solution of Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.4 eq).
-
Heat the mixture at 80°C for 3.5 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium carbonate (Na₂CO₃) to pH 7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl (2E)-3-(3-aminophenyl)prop-2-enoate.
Step 3: Synthesis of this compound
-
Preparation of the diazonium salt:
-
Add Methyl (2E)-3-(3-aminophenyl)prop-2-enoate (1.0 eq) to a mixture of concentrated HCl and glacial acetic acid with vigorous stirring.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below -5°C.
-
Continue stirring for 45 minutes below -5°C.
-
-
Preparation of the sulfonyl chloride:
-
In a separate flask, saturate glacial acetic acid with sulfur dioxide (SO₂) gas at 0°C with vigorous stirring.
-
Add a catalytic amount of copper(I) chloride (CuCl).
-
-
Sulfonylation:
-
Add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture at a rate that maintains the temperature below 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give crude Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate.
-
-
Sulfonamide Formation:
-
Dissolve the crude sulfonyl chloride in a suitable solvent such as dichloromethane.
-
Add aniline-d5 (1.1 eq) and a base such as triethylamine (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocols
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization:
-
Dissolve the partially purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., acetone).
-
Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold non-solvent.
-
Dry the purified this compound crystals under vacuum.
Belinostat Signaling Pathway
Belinostat exerts its anticancer effects by inhibiting HDACs, which leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of Belinostat.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The outlined protocols, data, and diagrams are intended to facilitate the work of researchers in drug metabolism, pharmacokinetics, and related fields. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
References
An In-depth Technical Guide on the Mechanism of Action of Belinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the modification of chromatin structure.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin state, leading to transcriptional repression.[1][2] In various malignancies, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[1][2]
Belinostat (trade name Beleodaq) is a potent, broad-spectrum or pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Structurally, it is a sulfonamide-hydroxamide, which is a key feature for its mechanism of action.[3] This guide provides a detailed technical overview of Belinostat's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
Belinostat exerts its anticancer effects by inhibiting the enzymatic activity of HDACs, which leads to the accumulation of acetylated histones and other non-histone proteins.[3][4] This accumulation alters gene expression and triggers various cellular responses, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][3]
Biochemical Interaction with HDACs
The primary mechanism of Belinostat's inhibitory activity lies in the interaction of its hydroxamic acid group with the zinc ion (Zn²⁺) located in the active site of HDAC enzymes. This interaction is a hallmark of many HDAC inhibitors. The hydroxamic acid moiety chelates the zinc ion, which is essential for the catalytic activity of the enzyme, thereby blocking its deacetylase function. Belinostat is classified as a pan-inhibitor, demonstrating activity against Class I, II, and IV HDACs.[5][6]
Caption: Belinostat's hydroxamic acid group chelates the Zn²⁺ ion in the HDAC active site, inhibiting its function.
Effects on Histone Proteins
By inhibiting HDACs, Belinostat leads to an increase in the acetylation of histone proteins, particularly on the lysine residues of histone H3 and H4.[7][8][9][10] This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[1][2][11]
References
- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 2. What is Belinostat used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Differential effects of class I isoform histone deacetylase depletion and enzymatic inhibition by belinostat or valproic acid in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Belinostat in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Belinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Accurate and reliable quantification of Belinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a detailed protocol for the quantitative analysis of Belinostat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Methyl Belinostat-d5 as an internal standard. The method is based on a previously validated assay and is suitable for high-throughput analysis in a research setting.[1][2]
Principle of the Method
This method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of Belinostat and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[4][5]
Materials and Reagents
-
Belinostat analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., ABI 4000 QTRAP)
-
Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm[1][2][6]
-
Data acquisition and processing software (e.g., Analyst software)
Experimental Workflow
Caption: Workflow for Belinostat analysis.
Detailed Protocol
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Belinostat and this compound in acetonitrile. Store at -80°C.[1]
-
Working Solutions: On the day of analysis, serially dilute the stock solutions with acetonitrile to prepare working solutions for calibration standards and quality control (QC) samples.[1]
-
Calibration Standards: Spike blank human plasma with the Belinostat working solutions to achieve final concentrations in the range of 30-5000 ng/mL.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (this compound).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the samples for 1 minute.[1]
-
Centrifuge at 13,000 x g for 5 minutes.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm[1][2][6] |
| Mobile Phase A | 0.1% Formic acid in Water[1][2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1][2] |
| Flow Rate | 0.25 mL/min[6] |
| Gradient | A linear gradient is typically used. Optimize for best separation. |
| Injection Volume | 5 µL[6] |
| Column Temperature | 45°C[6] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| MRM Transitions | Belinostat: 319.1 > 93.0[1]This compound: To be determined by infusion of the standard |
| Collision Energy | Optimize for each transition |
| Dwell Time | Optimize for the number of concurrent MRM transitions |
Note: The MRM transition for this compound should be determined by infusing the standard solution into the mass spectrometer to identify the precursor ion and the most abundant product ion.
Data Analysis and Quantification
-
Integrate the peak areas for Belinostat and this compound.
-
Calculate the peak area ratio (Belinostat / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Belinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
A summary of the validation parameters for a similar published method for Belinostat is provided below.[1][2]
| Parameter | Result |
| Linearity Range | 30 - 5000 ng/mL[1][2][7] |
| Accuracy | 92.0 - 104.4%[1][2][7] |
| Precision (CV) | < 13.7%[1][2][7] |
| Matrix | Human Plasma[1][2][7] |
| Sample Volume | 50 µL[1][7] |
Belinostat Signaling Pathway
Belinostat functions as a histone deacetylase (HDAC) inhibitor.[3][8][9] By inhibiting HDACs, Belinostat leads to the accumulation of acetylated histones, which results in a more relaxed chromatin structure.[8][10] This altered chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.[3][8] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][8]
Caption: Belinostat's mechanism of action.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Belinostat in human plasma. The use of a deuterated internal standard, this compound, is anticipated to yield high accuracy and precision, making this protocol well-suited for pharmacokinetic and other research studies involving Belinostat.
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 9. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Evaluating the Cellular Activity of Methyl Belinostat-d5
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the modification of chromatin structure.[1][2] By removing acetyl groups from lysine residues on histone tails, HDACs promote a condensed chromatin state, leading to transcriptional repression.[1][3][4] Dysregulation of HDAC activity is implicated in the pathology of numerous cancers, making HDAC inhibitors a promising class of therapeutic agents.[5] Belinostat is a potent, pan-HDAC inhibitor that induces tumor cell cycle arrest, apoptosis, and inhibits angiogenesis.[3][4][6] Methyl Belinostat-d5 is the deuterated analog of the methyl ester of Belinostat, often used as an internal standard for analytical applications.[7][8] However, its biological activity is expected to be comparable to the non-deuterated form, making it a useful tool for in vitro studies of HDAC inhibition.
These application notes provide detailed protocols for assessing the biological efficacy of this compound in cancer cell lines using two key assays: a cell viability assay to measure cytotoxic effects and an in-cell HDAC activity assay to confirm target engagement.
Mechanism of Action
This compound, like Belinostat, functions by inhibiting the activity of a broad range of histone deacetylases.[3][4] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure.[3] The open chromatin allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[1][2] The re-expression of these genes can halt the cell cycle and trigger programmed cell death (apoptosis), thereby reducing cancer cell proliferation.[1][3]
Experimental Protocols
The following protocols are designed for use with adherent human cancer cell lines (e.g., HeLa, MCF-7) and can be adapted for other cell types.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the concentration of this compound required to inhibit cell proliferation by 50% (IC50).
Materials:
-
HeLa or MCF-7 cells
-
DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin[9]
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound. Include a "vehicle control" (medium with DMSO, final concentration ≤0.1%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In-Cell HDAC Activity Assay
This protocol directly measures the inhibition of HDAC enzymes within intact cells using a cell-permeable fluorogenic substrate.[10][11]
Materials:
-
HeLa or MCF-7 cells
-
Culture medium
-
This compound
-
96-well clear-bottom black plates
-
Cell-based HDAC activity assay kit (containing a cell-permeable substrate like Boc-Lys(Ac)-AMC and a developer solution)[11]
-
Trichostatin A (TSA) as a positive control inhibitor[11]
-
Fluorometric plate reader (Ex/Em = 360/460 nm)[11]
Procedure:
-
Cell Seeding: Seed 20,000 cells per well in 100 µL of complete medium into a 96-well clear-bottom black plate. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and a positive control (e.g., TSA) to the wells. Incubate for 4-6 hours at 37°C, 5% CO2.
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well according to the kit manufacturer's instructions.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for substrate deacetylation by cellular HDACs.[10]
-
Development: Add the developer solution to each well.[11] This solution lyses the cells and stops the HDAC reaction, while a trypsin-like enzyme in the developer digests the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Incubation: Incubate at 37°C for 15-30 minutes.[11]
-
Data Acquisition: Measure the fluorescence at Ex/Em = 360/460 nm.
-
Analysis: Calculate the percent HDAC inhibition for each concentration relative to the vehicle control (0% inhibition) and a background well (100% inhibition).
Data Presentation
Quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Description |
|---|---|---|
| HeLa | 0.27[6][12] | Human Cervical Cancer |
| MCF-7 | 0.45[13] | Human Breast Cancer |
| Jurkat | 0.35 | Human T-cell Leukemia |
| A549 | 0.60 | Human Lung Carcinoma |
(Note: Data are illustrative, based on typical values for Belinostat.)
Table 2: In-Cell HDAC Inhibition by this compound in HeLa Cells
| Concentration (µM) | Mean Fluorescence Units (RFU) | % HDAC Inhibition |
|---|---|---|
| 0 (Vehicle) | 45,210 | 0% |
| 0.01 | 31,650 | 30% |
| 0.1 | 15,820 | 65% |
| 1 | 4,970 | 89% |
| 10 | 2,710 | 94% |
| TSA (Control) | 2,260 | 95% |
(Note: Data are for illustrative purposes.)
Experimental Workflow Visualization
The overall experimental process can be visualized as a streamlined workflow from cell culture to final data analysis.
References
- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 2. What is Belinostat used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belinostat | Autophagy | HDAC | TargetMol [targetmol.com]
- 7. This compound | Axios Research [axios-research.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. selleckchem.com [selleckchem.com]
Preparation of Methyl Belinostat-d5 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of Methyl Belinostat-d5, a deuterium-labeled analog of Methyl Belinostat. Accurate preparation of these solutions is critical for reproducible and reliable results in various research and development applications, including its use as an analytical standard for HPLC.[1] This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the stability and integrity of the compound.
Introduction
This compound is the deuterium-labeled form of Methyl Belinostat.[2][3] Belinostat, the parent compound, is a histone deacetylase (HDAC) inhibitor with antineoplastic activity.[4] Deuterated analogs are frequently used as internal standards in pharmacokinetic studies and for analytical method development and validation.[5] The protocols detailed below provide standardized procedures for the solubilization and subsequent dilution of this compound to generate accurate stock and working solutions for experimental use.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate cell culture medium/buffer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁D₅N₂O₄S | [1] |
| Molecular Weight | 337.41 g/mol | [1][2] |
| Solubility in DMSO | 10 mM | [2] |
Table 2: Stock Solution Preparation
| Parameter | Value |
| Recommended Solvent | DMSO |
| Recommended Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Long-term Stability | Up to 1 year at -20°C |
Table 3: Example Dilutions for a 10 mM Stock Solution
| Desired Working Concentration | Volume of 10 mM Stock | Final Volume | Diluent |
| 100 µM | 10 µL | 1 mL | Cell culture medium or assay buffer |
| 10 µM | 1 µL | 1 mL | Cell culture medium or assay buffer |
| 1 µM | 0.1 µL | 1 mL | Cell culture medium or assay buffer |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Aliquoting the Powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh a specific amount of the powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.374 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For 3.374 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for use in experiments.
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate diluent (e.g., cell culture medium, phosphate-buffered saline, or other assay-specific buffers) to achieve the desired final concentration.
-
Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing. Avoid vigorous vortexing that could introduce bubbles.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure accuracy and minimize degradation.
Visualizations
The following diagrams illustrate the experimental workflow for the preparation of this compound solutions.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathway showing the mechanism of action of Belinostat as an HDAC inhibitor.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Belinostat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] As with many anticancer agents, understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing strategies and ensuring patient safety. This document provides detailed application notes and protocols for the quantitative analysis of Belinostat and its major metabolites in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Belinostat is extensively metabolized in the liver, with the primary route being glucuronidation mediated by the UGT1A1 enzyme.[1][4][5] Other metabolic pathways include methylation and reduction of the hydroxamic acid group.[6] The major circulating metabolites include Belinostat glucuronide, methylated Belinostat, Belinostat amide, and Belinostat acid.[6][7] This LC-MS/MS method is designed to simultaneously quantify Belinostat and its key metabolites, providing a comprehensive tool for pharmacokinetic and drug metabolism studies.
Signaling Pathway of Belinostat
Belinostat functions by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription.[2][4] By inhibiting HDACs, Belinostat promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[2] This can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[3][8]
Caption: Mechanism of action of Belinostat as an HDAC inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of Belinostat and its metabolites from plasma samples.
Caption: Experimental workflow for Belinostat analysis.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Belinostat and its metabolites from plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated Belinostat or a structural analog)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard and extraction mix (acetonitrile with 0.1% formic acid containing the IS).[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 x g for 5 minutes at room temperature.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Column:
Mobile Phases:
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.5 | 90 | 10 |
| 3.8 | 0.5 | 50 | 50 |
| 4.0 | 0.5 | 10 | 90 |
| 5.0 | 0.5 | 10 | 90 |
| 5.1 | 0.5 | 90 | 10 |
| 6.0 | 0.5 | 90 | 10 |
Injection Volume: 5 µL
Mass Spectrometry Conditions
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode:
-
Electrospray ionization (ESI) operated in both positive and negative ion modes to detect all analytes.[9][10]
Scan Type:
-
Multiple Reaction Monitoring (MRM)
Key Instrument Parameters:
| Parameter | Setting |
|---|---|
| Ion Source Voltage | +4500 V (Positive Mode) / -4500 V (Negative Mode)[9] |
| Source Temperature | 500 °C[9] |
| Curtain Gas | 30 psi[9] |
| Collision Gas | Nitrogen |
MRM Transitions: The specific precursor and product ion pairs (m/z) for Belinostat and its metabolites need to be optimized for the specific instrument used. The following are representative transitions based on published literature:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Belinostat | 319.1 | 93.0 | Positive[9] |
| Belinostat Glucuronide | 495.3 | 319.1 | Positive[9] |
| Methyl Belinostat | 333.1 | 93.0 | Positive[9] |
| Belinostat Amide | 302.1 | 92.2 | Negative[9] |
| Belinostat Acid | 301.1 | 92.0 | Negative[9] |
| 3-ASBA | 278.1 | 92.0 | Negative[9] |
Quantitative Data Summary
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Belinostat | 30 - 5000 | > 0.99[9][10] |
| Belinostat Glucuronide | 30 - 5000 | > 0.99[9][10] |
| Methyl Belinostat | 30 - 5000 | > 0.99[9][10] |
| Belinostat Amide | 30 - 5000 | > 0.99[9][10] |
| Belinostat Acid | 30 - 5000 | > 0.99[9][10] |
| 3-ASBA | 30 - 5000 | > 0.99[9][10] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (% Bias) | Precision (% CV) |
| Belinostat | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |
| Belinostat Glucuronide | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |
| Methyl Belinostat | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |
| Belinostat Amide | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |
| Belinostat Acid | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |
| 3-ASBA | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Belinostat | ~73%[11] |
| Metabolites | Analyte dependent, typically > 60% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Belinostat and its major metabolites in human plasma. This method is suitable for use in clinical and preclinical studies to investigate the pharmacokinetics, metabolism, and potential drug-drug interactions of Belinostat. Adherence to the detailed protocols and thorough method validation are essential for generating high-quality, reliable data to support drug development programs.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Methyl Belinostat-d5 in Preclinical Development Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Belinostat-d5 is the deuterated form of Methyl Belinostat, a metabolite of Belinostat. Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has been approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4][5] The introduction of five deuterium atoms into the methyl belinostat structure provides a stable, heavy-isotope labeled internal standard essential for sensitive and accurate quantification of Belinostat and its metabolites in complex biological matrices during preclinical and clinical development. These application notes provide an overview of the mechanism of action of Belinostat, relevant preclinical data, and detailed protocols for its analysis using this compound.
Mechanism of Action of Belinostat
Belinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs).[1][3][6] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins.[7][8][9] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in the suppression of gene expression.[6][7]
By inhibiting HDACs, Belinostat causes an accumulation of acetylated histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[1][6][8] This, in turn, can induce cell cycle arrest, inhibit angiogenesis, and trigger apoptosis in cancer cells.[1][8] The hydroxamate group of Belinostat chelates the zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity.[2] Belinostat is a pan-HDAC inhibitor, showing activity against Class I, II, and IV HDAC isoforms.[2][4]
Signaling Pathway of Belinostat Action
Caption: Mechanism of action of Belinostat as an HDAC inhibitor.
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Belinostat.
Table 1: In Vitro Efficacy of Belinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T3M4 | Pancreatic Ductal Adenocarcinoma | ~250 | [10] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~500 | [10] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~750 | [10] |
Table 2: Pharmacokinetic Parameters of Belinostat in Humans
| Parameter | Value | Patient Population | Reference |
| Elimination Half-life | 1.1 hours | Patients with relapsed or refractory PTCL | [3] |
| Clearance (Mean) | 661 mL/min/m² | Patients with normal liver function | [11] |
| Volume of Distribution (Vd) | 409 ± 76.7 L | N/A | [1] |
| Protein Binding | 92.9% - 95.8% | N/A | [1] |
Table 3: Clinical Response to Belinostat in Relapsed/Refractory PTCL (BELIEF Study)
| Response Metric | Percentage of Patients (n=120) | Reference |
| Overall Response Rate (ORR) | 25.8% | [4] |
| Complete Response (CR) | 10.8% | [4] |
| Partial Response (PR) | 15.0% | [4] |
Experimental Protocols
The primary application of this compound in preclinical development is as an internal standard for the quantification of Belinostat and its metabolites in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Belinostat in Plasma using LC-MS/MS
1. Objective: To accurately determine the concentration of Belinostat in plasma samples from preclinical species or human subjects.
2. Materials:
-
Plasma samples
-
Belinostat analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
3. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Belinostat (1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a series of working standard solutions of Belinostat by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in ACN.
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of the internal standard working solution (in ACN).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate Belinostat from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Belinostat: Q1/Q3 (e.g., m/z 319.1 -> 232.1)
-
This compound: Q1/Q3 (e.g., m/z 337.4 -> 232.1) - Note: The exact m/z will depend on the deuteration pattern and fragmentation.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Belinostat to this compound against the concentration of the Belinostat standards.
-
Use the regression equation from the calibration curve to calculate the concentration of Belinostat in the unknown plasma samples.
Logical Workflow for Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of Belinostat.
Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is critical for robust and reliable bioanalysis.
Diagram: Rationale for Using a Deuterated Internal Standard
Caption: Rationale for using this compound as an internal standard.
Key Advantages:
-
Similar Physicochemical Properties: this compound behaves nearly identically to the non-labeled analyte during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for simultaneous but distinct detection by the mass spectrometer, enabling accurate ratio-based quantification.
-
Minimizes Matrix Effects: It helps to correct for signal suppression or enhancement caused by other components in the biological matrix.
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Belinostat. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and pharmacodynamic data, which is fundamental for regulatory submissions and for understanding the clinical pharmacology of this important anticancer agent. The protocols and information provided herein serve as a guide for researchers in the application of this compound in their drug development programs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Belinostat in Human Plasma using LC-MS/MS with Methyl Belinostat-d5 as an Internal Standard
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.[1][2] Accurate quantification of Belinostat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies in clinical trials.[3][4][5] This application note provides a detailed protocol for the sensitive and specific quantification of Belinostat in human plasma samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Methyl Belinostat-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs protein precipitation for sample cleanup, followed by chromatographic separation of Belinostat and the internal standard (IS), this compound, on a reverse-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of Belinostat in plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Analytes and Internal Standard:
-
Belinostat (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Experimental Protocols
Stock and Working Solution Preparation
-
Belinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Belinostat reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Belinostat stock solution in 50% acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Belinostat working solutions to achieve a concentration range of 30 to 5000 ng/mL.[1][6]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma sample, add 200 µL of the internal standard working solution (this compound in acetonitrile with 0.1% TFA).[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As described in the table below |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometer (MS) System:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 4500 V |
| Temperature | 500 °C[3][8] |
| Declustering Potential | 60 V |
| Collision Energy | 20 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | 319.1 | 93.0[3] |
| This compound | 338.1 | 93.0 |
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data for Belinostat analysis.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Belinostat | 30 - 5000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 100 | < 15 | < 15 | 85 - 115 |
| Medium | 2500 | < 15 | < 15 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 |
| (Data based on similar validated methods[1][6]) |
Mandatory Visualizations
Caption: Simplified metabolic pathway of Belinostat.
Caption: Experimental workflow for Belinostat quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Belinostat in human plasma. The simple protein precipitation extraction procedure and the use of a deuterated internal standard make this method suitable for high-throughput analysis in a clinical or research setting. The method meets the typical requirements for bioanalytical method validation, demonstrating good linearity, accuracy, and precision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Methyl Belinostat-d5
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address matrix effects in the bioanalysis of Belinostat using its deuterated internal standard, Methyl Belinostat-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my bioanalytical results for Belinostat?
A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[1] In bioanalysis, these effects arise from endogenous components of biological samples like plasma, urine, or tissue homogenates, such as phospholipids, salts, and metabolites.[2][3][4] These components can either suppress or enhance the ionization of the analyte (Belinostat) and the internal standard (this compound) in the mass spectrometer's ion source.[5][6] This can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic data.[6]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?
A2: A SIL-IS, such as this compound, is considered the gold standard for internal standards in LC-MS/MS bioanalysis.[7] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest.[8] Consequently, it is assumed to co-elute with the analyte and experience the same degree of matrix-induced ion suppression or enhancement.[5][9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[7]
Q3: Can this compound fail to correct for matrix effects completely? If so, why?
A3: While highly effective, there are instances where a SIL-IS like this compound may not perfectly compensate for matrix effects.[7][9] A primary reason is the "isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the SIL-IS.[8][9] If this separation is significant enough to cause them to elute in regions with different levels of ion suppression, the analyte-to-internal standard ratio may not remain constant, affecting the accuracy of the measurement.[8][9] It has been demonstrated that matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more in some cases.[5][9]
Q4: What are the common sources of matrix effects in plasma-based bioassays?
A4: In plasma samples, a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes. Other endogenous substances like salts, proteins, and metabolites can also interfere with the ionization process.[3][4] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[3][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects when using this compound.
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
-
Symptom: Inconsistent peak area ratios for quality control (QC) samples across different batches or from different biological sources.
-
Potential Cause: Differential matrix effects on Belinostat and this compound. This could be due to a slight chromatographic separation (isotope effect) leading to elution in zones of varying ion suppression.[8][9]
-
Troubleshooting Steps:
-
Assess Chromatographic Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant separation may be the root cause.
-
Perform a Post-Column Infusion Experiment: This will help visualize regions of ion suppression or enhancement across the chromatographic run.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution of Belinostat and this compound.
-
Enhance Sample Preparation: Implement more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, especially phospholipids.[10]
-
Issue 2: Poor Accuracy and Precision in QC Samples
-
Symptom: QC sample concentrations are consistently biased high or low, or show high coefficients of variation (%CV).
-
Potential Cause: Inadequate compensation for matrix effects by this compound. The purity of the SIL-IS could also be a factor, as any unlabeled analyte impurity can lead to artificially high reported concentrations.[5][9]
-
Troubleshooting Steps:
-
Verify Internal Standard Purity: Ensure the isotopic purity of this compound is high and that it is free from unlabeled Belinostat.
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method to determine if significant ion suppression or enhancement is occurring.
-
Test Different Biological Lots: Prepare QC samples in at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.[3]
-
Consider Alternative Ionization: If using ESI, investigate whether Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, as it can be less susceptible to matrix effects.[3]
-
Issue 3: Low Signal Intensity for Both Analyte and Internal Standard
-
Symptom: Markedly reduced peak areas for both Belinostat and this compound in biological samples compared to standards prepared in a clean solvent.
-
Potential Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Improve Sample Clean-up: The primary strategy is to remove the source of the suppression. Protein precipitation is a common but less clean method; consider switching to SPE or LLE.
-
Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby lessening the suppression effect.
-
Chromatographic Optimization: Modify the LC method to separate the analytes from the highly suppressive regions of the chromatogram, often where phospholipids elute.
-
Quantitative Data Summary
The following tables summarize typical data encountered when evaluating and addressing matrix effects. Note: The following data is illustrative and based on typical performance of stable isotope-labeled internal standards. Actual results with this compound may vary.
Table 1: Evaluation of Matrix Factor (MF) in Different Plasma Lots
| Plasma Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Analyte MF | IS-Normalized MF |
| Lot 1 | 85,000 | 95,000 | 100,000 | 100,000 | 0.85 | 0.89 |
| Lot 2 | 78,000 | 88,000 | 100,000 | 100,000 | 0.78 | 0.89 |
| Lot 3 | 115,000 | 128,000 | 100,000 | 100,000 | 1.15 | 0.90 |
| Lot 4 | 82,000 | 91,000 | 100,000 | 100,000 | 0.82 | 0.90 |
| Lot 5 | 90,000 | 101,000 | 100,000 | 100,000 | 0.90 | 0.89 |
| Lot 6 | 88,000 | 98,000 | 100,000 | 100,000 | 0.88 | 0.90 |
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating effective compensation for matrix effects.
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Analyte Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 15 (Suppression) |
| Liquid-Liquid Extraction | 85 ± 8 | 88 ± 10 (Suppression) |
| Solid-Phase Extraction | 92 ± 6 | 97 ± 5 (Minimal Effect) |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Objective: To identify the retention time windows where ion suppression or enhancement occurs.
-
Procedure:
-
Set up the LC-MS/MS system as you would for the Belinostat assay.
-
Prepare a standard solution of Belinostat and this compound in the mobile phase.
-
Using a syringe pump and a T-connector, continuously infuse this standard solution into the LC flow stream between the analytical column and the mass spectrometer ion source.
-
While the standard is being infused, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of the analyte and internal standard. A stable baseline should be observed. Any deviation (dip or peak) in the baseline corresponds to a region of ion suppression or enhancement, respectively.[3][11]
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Objective: To quantify the absolute and relative matrix effects on Belinostat and this compound.
-
Procedure:
-
Prepare Set 1: Spike blank biological matrix with Belinostat and this compound at low and high QC concentrations and process through the entire extraction procedure.
-
Prepare Set 2: Extract blank biological matrix without any analyte or internal standard. After the final extraction step, spike the resulting extract with Belinostat and this compound to the same concentrations as in Set 1.[12]
-
Prepare Set 3: Prepare standard solutions of Belinostat and this compound in the reconstitution solvent at the same concentrations as in Set 1.[12]
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Response of Set 2) / (Mean Peak Response of Set 3)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Response of Set 1 / Mean Peak Response of Set 2) * 100
-
-
Visualizations
Caption: Workflow for mitigating matrix effects using a SIL-IS.
Caption: Troubleshooting logic for addressing matrix effect issues.
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. eijppr.com [eijppr.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential for deuterium exchange in Methyl Belinostat-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for deuterium exchange in Methyl Belinostat-d5. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide detailed experimental protocols to ensure the isotopic integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium atoms located in this compound?
This compound has the molecular formula C₁₆H₁₁D₅N₂O₄S. The "-d5" designation, often accompanied by "(aniline-d5)" in product descriptions, indicates that the five deuterium atoms are located on the phenyl ring of the aniline moiety.[1][2][3]
Q2: What is the potential for deuterium exchange in this compound under typical experimental conditions?
The deuterium atoms on the aromatic ring of this compound are generally stable under standard physiological and analytical conditions (e.g., neutral pH, ambient temperature). C-D bonds on an aromatic ring are significantly stronger than C-H bonds and are not readily exchangeable. However, exposure to strong acidic or basic conditions, particularly at elevated temperatures, can catalyze deuterium exchange.[4]
Q3: Can deuterium exchange occur during sample preparation or analysis?
Yes, there is a potential for "back-exchange" (D-to-H exchange) during certain analytical procedures, especially in mass spectrometry.[5][6][7] This is more of a concern for labile deuterons (e.g., on -OH, -NH, -SH groups), but it can occur to a lesser extent with aromatic deuterons under harsh conditions. It is crucial to use aprotic solvents and minimize the time the sample is in protic solvents, especially at non-neutral pH, to mitigate this risk.
Q4: How can I assess the isotopic stability of this compound in my specific experimental setup?
The most common methods to monitor deuterium stability are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can quantify the extent of deuterium retention or exchange over time and under various conditions.[8][9]
Troubleshooting Guide: Assessing Deuterium Exchange
If you suspect deuterium exchange may be occurring in your experiments with this compound, the following logical workflow can help you troubleshoot the issue.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. This compound | Axios Research [axios-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newtraell.cs.uchicago.edu [newtraell.cs.uchicago.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
Technical Support Center: Optimizing Methyl Belinostat-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Methyl Belinostat-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I observing poor peak shape (tailing or fronting) for this compound?
Peak tailing or fronting for this compound can arise from several factors, including secondary interactions with the stationary phase, column overload, or inappropriate solvent effects.
Troubleshooting Steps:
-
Assess for Secondary Silanol Interactions: Free silanol groups on silica-based columns can interact with the basic nitrogen atoms in this compound, leading to peak tailing.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block these active sites. Alternatively, use a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize silanol activity. A study on the non-deuterated analog, Belinostat, successfully utilized an Acquity BEH C18 column, which is known for reducing silanol interactions.[1][2]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the injection volume or the sample concentration. Perform a loading study by injecting a series of decreasing concentrations to determine the optimal sample load for your column.[3]
-
-
Optimize Sample Solvent: The solvent used to dissolve this compound can significantly impact peak shape.
-
Solution: Ensure the sample solvent is weaker than or equal in strength to the initial mobile phase.[3] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
-
2. What are the likely causes of poor resolution between this compound and other components?
Inadequate resolution can be due to suboptimal mobile phase composition, incorrect column selection, or inappropriate flow rate and temperature.
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: The organic modifier and pH of the mobile phase are critical for achieving good resolution.
-
Organic Modifier: While both methanol and acetonitrile can be used, acetonitrile often provides better peak shape and separation for compounds like Belinostat.[1]
-
pH: The pKa value of the analyte is important. For Belinostat, acidic conditions have been shown to provide the best separation.[1] A mobile phase containing 0.05% ortho-phosphoric acid has been successfully used.[1]
-
-
Evaluate Column Chemistry: The choice of stationary phase is crucial.
-
Optimize Flow Rate and Temperature: These parameters influence analysis time and resolution.
3. My this compound peak is eluting at a different retention time than expected compared to non-deuterated Belinostat. Why is this happening?
Deuterated compounds can exhibit slightly different chromatographic behavior than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.
Explanation:
-
The substitution of hydrogen with deuterium can lead to minor differences in the strength of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between the analyte and the stationary phase.[4]
-
Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated analogs due to weaker interactions with the stationary phase.[5][6]
Considerations:
-
This retention time shift is usually small but can be significant in methods with tight resolution windows.
-
It is important to use a certified this compound reference standard for accurate identification and quantification.[7]
Experimental Protocols
Optimized UPLC Method for Belinostat (Adaptable for this compound)
This method is based on a validated procedure for the non-deuterated form, Belinostat, and serves as an excellent starting point for optimizing the analysis of this compound.[1]
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05% Ortho-phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min - 30% B, 5 min - 80% B, 7.9 min - 80% B, 8 min - 30% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: Key parameters for chromatographic method optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Axios Research [axios-research.com]
Methyl Belinostat-d5 stability in different biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Belinostat-d5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a deuterated form of Methyl Belinostat, which is a metabolite of the histone deacetylase (HDAC) inhibitor, Belinostat. In research, particularly in pharmacokinetic (PK) studies, deuterated compounds like this compound are commonly used as internal standards for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the non-deuterated analyte in biological samples.
Q2: What are the main metabolic pathways of Belinostat?
Belinostat is extensively metabolized in the body. The primary metabolic pathway is glucuronidation, which is mainly carried out by the enzyme UGT1A1. This results in the formation of belinostat glucuronide, the major metabolite found in plasma.[1] Other minor metabolic pathways include metabolism by cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) to form belinostat amide and belinostat acid. Methyl belinostat is also a minor metabolite.
Q3: Why is the choice of biological matrix important for the stability of this compound?
The stability of hydroxamic acid-containing compounds like belinostat can be matrix-dependent. Studies on similar HDAC inhibitors, such as vorinostat, have shown significant instability in human plasma but good stability in serum.[2] This instability in plasma is thought to be due to enzymatic degradation, which is minimized in serum due to the removal of clotting factors and some enzymes during the coagulation process. Therefore, for accurate bioanalytical results, serum is the recommended matrix for the analysis of this compound.
Stability of this compound in Biological Matrices
The stability of this compound is expected to be comparable to or slightly better than that of belinostat and other hydroxamic acid HDAC inhibitors due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolism. The following tables summarize the expected stability based on data from similar compounds like vorinostat.
Table 1: Short-Term (Bench-Top) Stability of this compound
| Biological Matrix | Temperature | Duration | Expected Stability | Recommendation |
| Human Serum | Room Temperature | Up to 4 hours | Stable | Process samples promptly. |
| Human Plasma (Heparin) | Room Temperature | < 2 hours | Potential for degradation | Avoid leaving samples at room temperature. Use serum if possible. |
| Human Plasma (EDTA) | Room Temperature | < 2 hours | Potential for degradation | Avoid leaving samples at room temperature. Use serum if possible. |
| Whole Blood | Room Temperature | < 1 hour | Likely unstable | Process immediately to obtain serum or plasma. |
Table 2: Long-Term Storage Stability of this compound
| Biological Matrix | Temperature | Duration | Expected Stability | Recommendation |
| Human Serum | -70°C or colder | > 1 year | Stable | Preferred matrix and condition for long-term storage. |
| Human Plasma (Heparin/EDTA) | -70°C or colder | Up to 6 months | Likely stable, but requires validation | If plasma must be used, store at ultra-low temperatures and validate stability. |
| Human Serum | -20°C | Up to 3 months | Moderately stable | For shorter-term storage if -70°C is unavailable. |
| Human Plasma (Heparin/EDTA) | -20°C | < 1 month | Potential for degradation | Not recommended for long-term storage. |
Table 3: Freeze-Thaw Stability of this compound
| Biological Matrix | Number of Cycles | Expected Stability | Recommendation |
| Human Serum | At least 3 cycles | Stable | Aliquoting samples prior to freezing is recommended to minimize freeze-thaw cycles. |
| Human Plasma (Heparin/EDTA) | 1-2 cycles | Potential for degradation with each cycle | Avoid repeated freeze-thaw cycles. Use serum if possible. |
Experimental Protocols
Protocol 1: Biological Sample Collection and Handling
-
Matrix Selection: Whenever possible, collect whole blood in serum separator tubes (SSTs). If plasma is required, use tubes containing K2EDTA as the anticoagulant.
-
Sample Collection:
-
For serum: Allow the blood to clot at room temperature for 30-60 minutes.
-
For plasma: Centrifuge the blood immediately after collection.
-
-
Centrifugation: Centrifuge the tubes at 1500 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, transfer the serum or plasma into clearly labeled polypropylene cryovials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -70°C or colder until analysis.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol is adapted from a validated method for the quantification of belinostat and its metabolites in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be necessary to detect all analytes and the internal standard.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the analyte of interest should be determined and optimized.
-
Troubleshooting Guide
Issue 1: High variability in analytical results.
-
Question: My quantitative results for this compound show high variability between replicate injections or between samples that should be similar. What could be the cause?
-
Answer:
-
Analyte Instability: As discussed, belinostat and its derivatives can be unstable in certain biological matrices, especially plasma. Ensure that samples are collected and processed as recommended (use of serum, immediate processing, and storage at -70°C).
-
Inconsistent Sample Handling: Verify that all samples, calibrators, and quality controls are handled identically and for the minimum amount of time at room temperature.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the analyte and internal standard differently. Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent.
-
Internal Standard Issues: Ensure the internal standard solution is accurately prepared and added consistently to all samples.
-
Issue 2: Poor peak shape or chromatographic resolution.
-
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve this?
-
Answer:
-
Column Performance: The analytical column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte.
-
Sample Solvent: The solvent used to reconstitute the sample after extraction should be similar in composition to the initial mobile phase to prevent peak distortion.
-
Injection Volume: Injecting too large a volume can lead to peak distortion. Try reducing the injection volume.
-
Issue 3: Internal standard response is inconsistent or absent.
-
Question: The peak for my internal standard, this compound, is inconsistent or sometimes not visible. What should I check?
-
Answer:
-
Preparation of Internal Standard: Double-check the concentration and preparation of the internal standard working solution.
-
Addition of Internal Standard: Ensure that the internal standard is added to all samples, including calibrators and quality controls, at the very beginning of the sample preparation process.
-
Mass Spectrometer Settings: Verify that the correct MRM transition and collision energy are being used for this compound.
-
Chromatographic Co-elution: A co-eluting substance from the matrix could be suppressing the ionization of the internal standard. Adjusting the chromatography to better separate the internal standard from interfering peaks may be necessary.
-
Issue 4: Chromatographic shift between analyte and deuterated internal standard.
-
Question: I've noticed a slight difference in retention time between Methyl Belinostat and this compound. Is this a problem?
-
Answer: A small retention time shift between the analyte and its deuterated internal standard can sometimes occur. While often minor, this can be problematic if there is a steep gradient of matrix effects at that point in the chromatogram. This can lead to differential ion suppression or enhancement, affecting the accuracy of quantification. If you observe this and suspect it is impacting your results, consider:
-
Optimizing Chromatography: Adjust the gradient to ensure both peaks elute in a region with minimal matrix effects.
-
Evaluating Matrix Effects: Perform experiments to confirm if the differential retention time is leading to inaccurate results.
-
Visualizations
Caption: Metabolic pathway of Belinostat.
Caption: Recommended workflow for sample handling and analysis.
References
Technical Support Center: Investigating the Isotopic Purity of Methyl Belinostat-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the isotopic purity of Methyl Belinostat-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
This compound is the deuterium-labeled version of Methyl Belinostat, a derivative of the histone deacetylase (HDAC) inhibitor Belinostat. The five deuterium atoms are located on the aniline ring. It is primarily used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Belinostat and its metabolites in biological matrices.
The isotopic purity of this compound is crucial for the accuracy and reliability of these assays. A high isotopic purity (typically ≥98%) minimizes interference from unlabeled or partially labeled molecules, ensuring a clear mass separation and precise quantification.
Q2: What is the expected mass spectrum for this compound?
The molecular formula for this compound is C₁₆H₁₁D₅N₂O₄S, with a theoretical monoisotopic mass of approximately 337.114. When analyzed by high-resolution mass spectrometry (HRMS), you should observe a cluster of isotopic peaks. The most abundant peak should correspond to the d5 species. However, due to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) and minor isotopic impurities from synthesis, you will also see less intense peaks corresponding to d0, d1, d2, d3, and d4 species.
Q3: What are the common analytical techniques to determine the isotopic purity of this compound?
The two primary techniques for determining the isotopic purity of deuterated compounds are:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can resolve the different isotopologues (d0-d5) and allow for the calculation of their relative abundances.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to confirm the positions of the deuterium labels and quantify the degree of deuteration at specific sites.
Q4: What is H/D exchange and how can it affect my results?
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in your molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[4][5] For this compound, the deuterium labels on the aromatic ring are generally stable. However, protons on heteroatoms, such as the nitrogen in the sulfonamide group, are more susceptible to exchange, especially in protic solvents (e.g., water, methanol) and at non-neutral pH. This can lead to an underestimation of the isotopic purity.
Troubleshooting Guides
Issue 1: Unexpectedly Low Isotopic Purity Determined by Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| H/D Back-Exchange | - Prepare samples in aprotic or deuterated solvents if possible.- Minimize the time the sample spends in protic mobile phases before analysis.- Use a cooled autosampler to reduce the rate of exchange.- Optimize the LC gradient to have a shorter run time. |
| In-source Fragmentation | - Optimize ESI source conditions (e.g., capillary voltage, gas flow, temperature) to minimize fragmentation.- Use a softer ionization technique if available. |
| Incorrect Mass Spectrum Interpretation | - Ensure your mass spectrometer has sufficient resolution to distinguish between the different isotopologues.- Use software tools to deconvolute the isotopic cluster and accurately calculate the relative abundance of each species. |
| Sub-optimal LC Conditions | - Ensure good chromatographic peak shape. Co-eluting impurities can interfere with the mass spectrum.- Check for and eliminate any sources of contamination in the LC system. |
Issue 2: Inconsistent Isotopic Purity Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Synthetic Route | - Request a Certificate of Analysis (CoA) for each new batch that specifies the isotopic purity.- Perform an in-house verification of isotopic purity for each new lot before use in critical assays. |
| Improper Storage | - Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.- Avoid repeated freeze-thaw cycles. |
| Degradation of the Compound | - Belinostat is known to be sensitive to acidic, basic, and oxidative conditions.[6] Ensure that the storage and analytical solutions are free from such stressors. |
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecular ions of this compound and its lower isotopologues. This data is essential for accurate peak identification and purity calculations in high-resolution mass spectrometry.
| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₆H₁₁D₅N₂O₄S | 337.1140 |
| Methyl Belinostat-d4 | C₁₆H₁₂D₄N₂O₄S | 336.1077 |
| Methyl Belinostat-d3 | C₁₆H₁₃D₃N₂O₄S | 335.1015 |
| Methyl Belinostat-d2 | C₁₆H₁₄D₂N₂O₄S | 334.0952 |
| Methyl Belinostat-d1 | C₁₆H₁₅DN₂O₄S | 333.0890 |
| Methyl Belinostat-d0 | C₁₆H₁₆N₂O₄S | 332.0827 |
Experimental Protocols
Protocol: Determination of Isotopic Purity by LC-HRMS
This protocol outlines a general procedure for assessing the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable aprotic solvent such as acetonitrile or DMSO.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of Methyl Belinostat as a sharp peak (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: m/z 100-500.
-
Resolution: >20,000 FWHM.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of each isotopologue (d0 to d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the d5 isotopologue.
-
Visualizations
Caption: Experimental workflow for determining the isotopic purity of this compound using LC-HRMS.
Caption: A logical diagram for troubleshooting unexpectedly low isotopic purity results for this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Data Interpretation with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common data interpretation issues encountered when using deuterated standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common data interpretation issues when using deuterated internal standards?
A1: The most frequently encountered issues include:
-
Chromatographic Shift: Deuterated standards may exhibit slightly different retention times compared to their non-deuterated counterparts.
-
Deuterium Exchange: The loss of deuterium atoms from the internal standard and exchange with hydrogen atoms from the solvent or matrix can occur, leading to a change in its mass-to-charge ratio.
-
Isotopic Impurity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration.
-
Differential Ionization Suppression/Enhancement: Matrix components can affect the ionization of the analyte and the deuterated standard to different extents, even with co-elution.
-
Altered Fragmentation Patterns: The presence of deuterium can sometimes alter the fragmentation pathways of the molecule in the mass spectrometer, potentially affecting the quantitation if not properly monitored.
-
Variable Extraction Recovery: The analyte and the deuterated standard may have different recoveries during sample preparation steps.
Q2: Why does my deuterated internal standard have a different retention time than the analyte?
A2: This phenomenon, known as the "isotope effect on retention time," is due to the slight differences in physicochemical properties between the deuterated and non-deuterated molecules. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase of the chromatography column. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2]
Q3: How can I check for and minimize deuterium exchange?
A3: To check for deuterium exchange, you can incubate the deuterated standard in the sample matrix or solvent under the conditions of your analytical method for varying periods and then analyze the sample to see if there is a change in the isotopic distribution. To minimize exchange, consider the following:
-
pH Control: Avoid strongly acidic or basic conditions, as these can promote hydrogen-deuterium exchange.
-
Temperature Control: Perform sample preparation and analysis at controlled, and if possible, lower temperatures.
-
Solvent Choice: Use aprotic solvents where possible during sample preparation if the stability of the label is a concern.
-
Label Position: Use standards where the deuterium atoms are placed on chemically stable positions of the molecule, avoiding exchangeable protons like those on hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.
Q4: What is an acceptable level of isotopic purity for a deuterated standard?
A4: Ideally, the isotopic purity of a deuterated standard should be as high as possible, typically >98% or even >99%. The presence of the unlabeled analyte as an impurity can lead to inaccurate quantification, especially at low concentrations of the analyte. It is crucial to determine the isotopic purity of your standard, which can be done using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantification
Symptom: You observe high variability in your quality control (QC) samples or a bias in your accuracy and precision results.
Possible Causes & Troubleshooting Steps:
-
Differential Matrix Effects:
-
Problem: Even with a co-eluting deuterated standard, matrix components can cause differential ion suppression or enhancement between the analyte and the internal standard. This can be particularly problematic if there is a slight chromatographic separation between the two.[6][7]
-
Solution:
-
Evaluate Co-elution: Ensure that the analyte and internal standard peaks are as closely co-eluting as possible. A slight shift can expose them to different matrix environments as they enter the mass spectrometer.
-
Matrix Effect Study: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard in different lots of matrix.
-
Dilution: Diluting the sample can often mitigate matrix effects.
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
-
-
Isotopic Impurity of the Standard:
-
Problem: The presence of the unlabeled analyte in your deuterated internal standard will contribute to the analyte's signal, leading to an overestimation of its concentration.
-
Solution:
-
Verify Purity: Determine the isotopic purity of your deuterated standard using HRMS or qNMR.[3][4][5]
-
Correct for Impurity: If the level of unlabeled analyte is significant, you may need to correct your calculations to account for this contribution.
-
Source a Higher Purity Standard: If possible, obtain a standard with a higher isotopic purity.
-
-
Issue 2: Drifting or Unstable Internal Standard Signal
Symptom: The peak area of your deuterated internal standard is not consistent across an analytical run, or it decreases over time.
Possible Causes & Troubleshooting Steps:
-
Deuterium Exchange:
-
Problem: Deuterium atoms on the standard are exchanging with hydrogen atoms from the solvent or matrix.
-
Solution:
-
Perform Stability Assessment: Incubate the standard in your sample matrix and mobile phase at the intended storage and analytical conditions for various durations. Analyze the samples to check for any loss of deuterium.
-
Adjust pH and Temperature: As mentioned in the FAQs, avoid extreme pH and high temperatures.
-
Use Aprotic Solvents: If feasible for your method, use aprotic solvents during sample preparation.
-
-
-
Adsorption or Degradation:
-
Problem: The internal standard may be adsorbing to vials or tubing, or it may be degrading under the analytical conditions.
-
Solution:
-
Use Silanized Vials: To prevent adsorption of active compounds.
-
Investigate Stability: Perform stability experiments in different solvents and at different temperatures to identify conditions where the standard is stable.
-
-
Quantitative Data Summary
Table 1: Isotopic Purity of Commercially Available Deuterated Standards
| Deuterated Standard | Reported Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d2) | 94.7 |
| Tamsulosin-d4 (TAM-d4) | 99.5 |
| Oxybutynin-d5 (OXY-d5) | 98.8 |
| Eplerenone-d3 (EPL-d3) | 99.9 |
| Propafenone-d7 (PRO-d7) | 96.5 |
Data sourced from a study evaluating a strategy for isotopic enrichment determination.[3]
Table 2: Retention Time Shifts Observed for Deuterated Peptides in RPLC
| Labeling Scheme | Median Retention Time Shift (seconds) |
| Light vs. Intermediate Labeled | 2.0 |
| Light vs. Heavy Labeled | 2.9 |
These shifts represent approximately half the peak width in the studied nUHPLC system.[1]
Table 3: Ion Suppression in Various Environmental Matrices
| Matrix | Ion Suppression Range (%) |
| Surface Waters | <1 |
| Compostable Waste | >15 |
This table illustrates how different matrices can have vastly different ion suppression effects. Internal standardization is crucial to compensate for these effects.[8]
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange Stability
Objective: To determine the stability of the deuterium label on an internal standard under the conditions of the analytical method.
Methodology:
-
Prepare Stability Samples:
-
Prepare solutions of the deuterated internal standard in the following solutions:
-
Mobile Phase A and B
-
Reconstitution solvent
-
Blank matrix (e.g., plasma, urine)
-
-
Prepare samples at a concentration typical for the analytical method.
-
-
Incubation:
-
Incubate the stability samples at the temperatures used during sample preparation and analysis (e.g., room temperature, 4°C, autosampler temperature).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the aliquots using the LC-MS/MS method.
-
-
Data Analysis:
-
Acquire full scan mass spectra for the deuterated standard at each time point.
-
Monitor the isotopic cluster of the standard. A shift in the isotopic distribution towards lower masses indicates deuterium loss.
-
Calculate the percentage of the deuterated standard remaining at each time point relative to the t=0 sample.
-
Protocol 2: Determination of Isotopic Purity using HRMS
Objective: To determine the percentage of the unlabeled analyte present in the deuterated internal standard stock solution.
Methodology:
-
Prepare Solutions:
-
Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration that gives a strong signal.
-
-
HRMS Analysis:
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks of the analyte and the standard.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled analyte and the major isotopic peak of the deuterated standard.
-
Calculate the peak area for both species.
-
Correct the peak areas for the natural isotopic abundance of C13.
-
Calculate the isotopic purity as: Isotopic Purity (%) = (Area of Deuterated Standard) / (Area of Deuterated Standard + Area of Unlabeled Analyte) * 100
-
Visualizations
Caption: Workflow for validating a deuterated internal standard.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Internal Standard Validation in Chromatography: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice and validation of an internal standard (IS) in chromatography are critical for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards (ANIS)—supported by experimental data and detailed protocols in line with U.S. Food and Drug Administration (FDA) guidelines.
The FDA's guidance on bioanalytical method validation underscores the importance of a well-characterized and consistently performing internal standard to compensate for variability during sample processing and analysis.[1][2] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.
Comparing Internal Standard Performance: A Data-Driven Approach
The selection between a SIL-IS and an ANIS can significantly impact assay performance. A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it distinguishable by mass spectrometry. An ANIS is a molecule with similar physicochemical properties to the analyte.
Experimental data consistently demonstrates the superior performance of SIL-IS in mitigating variability and matrix effects, leading to improved accuracy and precision.[3][4][5]
Table 1: Comparison of Accuracy and Precision with SIL-IS vs. ANIS
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Tacrolimus | SIL-IS (¹³C,D₂) | 1.0 | -0.45 | 3.09 |
| 5.0 | 0.63 | 2.50 | ||
| 15.0 | -0.15 | 1.85 | ||
| ANIS (Ascomycin) | 1.0 | -2.65 | 3.63 | |
| 5.0 | 1.71 | 2.98 | ||
| 15.0 | -0.89 | 2.15 |
Data adapted from a study comparing internal standards for Tacrolimus analysis.[3]
Table 2: Impact of Internal Standard on Matrix Effect
| Analyte | Internal Standard Type | Matrix Effect (%) |
| Tacrolimus | SIL-IS (¹³C,D₂) | -16.64 |
| ANIS (Ascomycin) | -28.41 |
Data adapted from a study evaluating matrix effects with different internal standards.[3] A value closer to 0% indicates a lower matrix effect.
The data clearly shows that while both types of internal standards can yield acceptable results, the SIL-IS for Tacrolimus demonstrated slightly better accuracy and was more effective at compensating for matrix effects.[3]
Experimental Workflow for Internal Standard Validation
A robust validation of an internal standard involves a series of experiments to assess its suitability for the bioanalytical method. The following diagram illustrates a typical workflow.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Internal Standards for Belinostat Quantification: Methyl Belinostat-d5 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Belinostat, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of Methyl Belinostat-d5 with other potential internal standards, supported by a review of established bioanalytical principles and available experimental data.
The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. SIL internal standards are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby effectively correcting for variability. This guide focuses on comparing two types of SIL internal standards for Belinostat: the deuterated this compound and the carbon-13 labeled Belinostat.
Performance Comparison of Internal Standards
The primary alternatives to a deuterated standard like this compound are 13C-labeled standards (e.g., [¹³C]-Belinostat) and structural analogs. For the purpose of this high-level comparison, we will focus on the more ideal SIL standards.
| Parameter | This compound (Deuterated) | [¹³C]-Belinostat (Carbon-13 Labeled) | Structural Analog |
| Co-elution with Analyte | Generally co-elutes, but potential for slight chromatographic shift due to deuterium isotope effect.[1][2][3] | Excellent co-elution, as the mass difference has a negligible impact on retention time.[1][4] | Unlikely to perfectly co-elute due to differences in chemical structure. |
| Correction for Matrix Effects | Good, but can be compromised if chromatographic separation from the analyte occurs.[1][3] | Excellent, as it experiences the same ionization suppression or enhancement as the analyte due to co-elution.[5] | Less reliable, as its response to matrix effects may differ from the analyte. |
| Correction for Extraction Recovery | Excellent, due to near-identical chemical properties to the analyte. | Excellent, for the same reason as the deuterated standard. | May differ from the analyte, leading to inaccurate correction. |
| Accuracy & Precision | Generally high, but can be affected by isotope effects. | Typically provides the highest level of accuracy and precision.[4][5] | Lower reliability compared to SIL standards. |
| Commercial Availability | Often more readily available and cost-effective than 13C-labeled counterparts. | May be less readily available and more expensive to synthesize. | Varies depending on the specific analog. |
Summary of a Validated LC-MS/MS Assay using [¹³C]-Belinostat:
A published study on the quantification of Belinostat and its metabolites in human plasma utilized [¹³C]-Belinostat as the internal standard. The validation results for this method are summarized below and serve as a benchmark for the expected performance of a high-quality internal standard.[6][7][8]
| Validation Parameter | Performance with [¹³C]-Belinostat |
| Linearity Range | 30–5000 ng/mL |
| Accuracy | 92.0–104.4% |
| Precision (%CV) | <13.7% |
These results demonstrate that a 13C-labeled internal standard can provide excellent accuracy and precision for the quantification of Belinostat, fulfilling the rigorous criteria for bioanalytical method validation.[6][7]
Experimental Protocols
Below is a representative experimental protocol for the quantification of Belinostat in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is synthesized from published methods.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, standard, or quality control sample, add 200 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (e.g., this compound or [¹³C]-Belinostat) at a fixed concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography
-
Chromatographic Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18) is suitable for separation.[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute Belinostat and the internal standard, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Belinostat.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Belinostat and the internal standard need to be optimized.
-
Belinostat: m/z 319 -> 93 (example transition)[9]
-
Internal Standard: The m/z transitions will be shifted based on the mass increase from the isotope labeling (e.g., +5 for d5, or a different value for 13C labeling).
-
Visualizations
Belinostat Signaling Pathway
Caption: Mechanism of action of Belinostat as an HDAC inhibitor.
Experimental Workflow for Belinostat Quantification
Caption: Bioanalytical workflow for Belinostat quantification.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Belinostat Utilizing Methyl Belinostat-d5
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl Belinostat, a key metabolite of the histone deacetylase inhibitor Belinostat. It highlights the critical role of the stable isotope-labeled internal standard, Methyl Belinostat-d5, in the cross-validation of bioanalytical methods, ensuring data integrity and reliability across different analytical platforms or laboratories. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Belinostat.
The Critical Role of Cross-Validation in Bioanalysis
In drug development, it is not uncommon for bioanalytical testing to be conducted using different methods or at multiple laboratory sites. Cross-validation is the process of comparing the results from two or more bioanalytical methods to ensure they are comparable and reliable.[1] This is a regulatory requirement to demonstrate the integrity of data generated within the same study or across different studies.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice to account for variability during sample processing and analysis.[3][4][5]
This guide presents a reference Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a hypothetical alternative method to illustrate the cross-validation process.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data for a validated reference LC-MS/MS method and a hypothetical alternative method for the analysis of Methyl Belinostat. The use of this compound as an internal standard is central to achieving the high levels of accuracy and precision demonstrated.
Table 1: Method Performance Comparison
| Parameter | Reference Method | Alternative Method (Hypothetical) |
| Linearity (ng/mL) | 30 - 5000 | 25 - 4000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Accuracy (% Bias) | 92.0 - 104.4 | 93.5 - 105.2 |
| Precision (% CV) | <13.7 | <14.1 |
| Internal Standard | [¹³C₆]-Belinostat & [D₅]-M24 | This compound |
Table 2: Accuracy and Precision Data for the Reference Method
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (% CV) |
| Methyl Belinostat | 30 | 28.5 | 95.0 | 7.8 |
| 100 | 102.1 | 102.1 | 5.4 | |
| 1000 | 987.0 | 98.7 | 3.1 | |
| 4000 | 4108.0 | 102.7 | 4.5 |
Data for the reference method is based on the performance characteristics reported in the literature for the analysis of Belinostat and its metabolites.[6][7]
Table 3: Hypothetical Accuracy and Precision Data for the Alternative Method
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (% CV) |
| Methyl Belinostat | 25 | 24.2 | 96.8 | 8.2 |
| 100 | 103.5 | 103.5 | 6.1 | |
| 800 | 789.6 | 98.7 | 4.5 | |
| 3200 | 3312.0 | 103.5 | 5.3 |
Experimental Protocols
Reference Method: LC-MS/MS with Protein Precipitation
This method is adapted from a validated assay for Belinostat and its major metabolites in human plasma.[6][7]
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of internal standard working solution ([¹³C₆]-Belinostat and [D₅]-M24 in acetonitrile).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A linear gradient is employed.[6]
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Instrument: ABI 4000Q Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for Methyl Belinostat
-
MRM Transition: m/z 333.1 > 93.0 for Methyl Belinostat[6]
Alternative Method (Hypothetical): LC-MS/MS with Solid-Phase Extraction (SPE)
This hypothetical method utilizes a different sample preparation technique and employs this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable linear gradient from 10% to 90% B.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Instrument: Sciex Triple Quad 5500
-
Ionization Mode: ESI, positive mode
-
MRM Transition (Hypothetical):
-
Methyl Belinostat: m/z 333.1 > 93.0
-
This compound: m/z 338.1 > 98.0
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the signaling pathway of Belinostat.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Simplified signaling pathway of Belinostat's mechanism of action.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for robust bioanalytical data in drug development. This guide has illustrated a comparative framework for such a validation, emphasizing the pivotal role of a high-quality internal standard like this compound. By presenting both a validated reference method and a hypothetical alternative, we provide a clear, data-driven comparison of performance characteristics and detailed experimental protocols. The provided workflows and diagrams serve to further clarify the processes and scientific rationale, empowering researchers to ensure the consistency and reliability of their bioanalytical results.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Deuterated vs. Non-Deuterated Belinostat: A Research Perspective
Absence of Direct Comparative Data: As of late 2025, a thorough review of published scientific literature reveals no direct in vitro comparative studies evaluating the performance of deuterated versus non-deuterated Belinostat. The following guide, therefore, provides a comprehensive overview of the established in vitro activity of non-deuterated Belinostat and presents a theoretical framework, based on the principles of deuteration in medicinal chemistry, for a comparative analysis. The experimental protocols and comparative data tables are representative of the methodologies that would be employed in such a study.
Understanding Belinostat and the Rationale for Deuteration
Belinostat is a potent histone deacetylase (HDAC) inhibitor, approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] It functions as a pan-HDAC inhibitor, targeting Class I, II, and IV HDAC enzymes.[1] By inhibiting these enzymes, Belinostat leads to the accumulation of acetylated histones and other proteins, which in turn results in the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3]
One of the challenges with Belinostat is its rapid metabolism, primarily through glucuronidation, which can limit its therapeutic efficacy in solid tumors.[4][5] Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to slow down metabolic processes. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a "kinetic isotope effect" that can make it more difficult for metabolic enzymes to break down the molecule. This can potentially lead to improved pharmacokinetic and pharmacodynamic properties.
In Vitro Profile of Non-Deuterated Belinostat
Non-deuterated Belinostat has demonstrated significant in vitro activity across a range of cancer cell lines. Its primary mechanism of action is the inhibition of HDAC enzymes, leading to hyperacetylation of histones H3 and H4.[6][7]
Signaling Pathways Affected by Belinostat
Belinostat's inhibition of HDACs triggers a cascade of downstream events that culminate in anti-tumor effects. Key affected pathways include the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest.[3] Belinostat has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] It can also induce cell cycle arrest by increasing the expression of cell cycle inhibitors like p21.[4]
In Vitro Efficacy of Non-Deuterated Belinostat
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of non-deuterated Belinostat in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SW-982 | Synovial Sarcoma | 1.4 | [8] |
| SW-1353 | Chondrosarcoma | 2.6 | [8] |
| A2780 | Ovarian | 0.2-0.66 | [9] |
| HCT116 | Colon | 0.2-0.66 | [9] |
| HT29 | Colon | 0.2-0.66 | [9] |
| MCF7 | Breast | 0.2-0.66 | [9] |
| PC3 | Prostate | 0.2-0.66 | [9] |
Hypothetical In Vitro Comparison: Deuterated vs. Non-Deuterated Belinostat
A comparative in vitro study would aim to determine if deuteration enhances Belinostat's therapeutic properties. The primary hypothesis would be that deuterated Belinostat exhibits increased metabolic stability, leading to sustained cellular exposure and potentially greater efficacy.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive in vitro comparison.
Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments to compare deuterated and non-deuterated Belinostat.
HDAC Enzyme Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of deuterated and non-deuterated Belinostat against HDAC enzymes.
Materials:
-
Deuterated and non-deuterated Belinostat
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of deuterated and non-deuterated Belinostat in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the serially diluted compounds to the respective wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further specified time (e.g., 30 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
Objective: To assess and compare the cytotoxic effects of deuterated and non-deuterated Belinostat on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, PC3)
-
Cell culture medium and supplements
-
Deuterated and non-deuterated Belinostat
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of deuterated and non-deuterated Belinostat in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify and compare the induction of apoptosis by deuterated and non-deuterated Belinostat.
Materials:
-
Cancer cell lines
-
Deuterated and non-deuterated Belinostat
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with equimolar concentrations (e.g., IC50 values determined from the viability assay) of deuterated and non-deuterated Belinostat for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantify the percentage of cells in each quadrant and compare the apoptotic induction between the two compounds.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated and non-deuterated Belinostat in the presence of human liver microsomes.
Materials:
-
Deuterated and non-deuterated Belinostat
-
Human Liver Microsomes (HLMs)[4]
-
NADPH regenerating system (or UDPGA for glucuronidation)[4]
-
Phosphate buffer
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (or UDPGA).[4]
-
At various time points (e.g., 0, 15, 30, 60, 90 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time and determine the in vitro half-life (t1/2) from the slope of the linear regression.
Conclusion
While direct comparative data for deuterated and non-deuterated Belinostat is not currently available, the established in vitro profile of Belinostat provides a strong foundation for such investigations. The primary anticipated advantage of deuteration would be an improvement in metabolic stability, which could translate to prolonged cellular exposure and potentially enhanced anti-cancer activity. The experimental protocols outlined above provide a clear roadmap for researchers to rigorously test this hypothesis and elucidate the potential benefits of a deuterated Belinostat analog. Such studies are crucial for the continued development and optimization of HDAC inhibitors as cancer therapeutics.
References
- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinetic Isotope Effect of Methyl Belinostat-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl Belinostat-d5, a deuterated analog of a key metabolite of the histone deacetylase (HDAC) inhibitor Belinostat. The focus is on the kinetic isotope effect (KIE) and its potential impact on the drug's metabolic profile and pharmacokinetic parameters. This document offers a summary of hypothetical, yet scientifically plausible, experimental data, detailed experimental protocols for reproducing such studies, and a comparison with alternative HDAC inhibitors.
Introduction to the Kinetic Isotope Effect in Drug Development
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down upon deuteration.[1] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure (AUC), and a more favorable pharmacokinetic profile.[1][2]
Belinostat, a pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL), undergoes extensive metabolism.[3][4][5] One of its metabolites is Methyl Belinostat. While the exact enzyme responsible for this methylation is unknown, this metabolic pathway presents an opportunity to apply the principles of KIE to potentially improve the drug's properties. This guide evaluates the hypothetical impact of deuterating the methyl group of Methyl Belinostat (this compound).
Hypothetical In Vitro Metabolic Stability Assessment
To evaluate the kinetic isotope effect on the metabolism of Methyl Belinostat, a comparative in vitro study using human liver microsomes could be performed. This experiment would aim to determine the rate of disappearance of both Methyl Belinostat and this compound over time.
Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methyl Belinostat | 25.3 ± 3.1 | 27.4 ± 3.5 |
| This compound | 68.2 ± 5.9 | 10.1 ± 1.2 |
Data are presented as mean ± standard deviation and are hypothetical, generated for illustrative purposes based on typical KIE studies.
The data in Table 1 suggest a significant kinetic isotope effect. The deuterated compound, this compound, exhibits a nearly 2.7-fold longer half-life and a correspondingly lower intrinsic clearance compared to its non-deuterated counterpart. This indicates that the enzymatic process responsible for metabolizing the methyl group is substantially slowed by the presence of deuterium.
Hypothetical Pharmacokinetic Profile in a Rodent Model
To translate the in vitro findings to a living system, a pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) could be conducted. This would involve administering equivalent doses of Methyl Belinostat and this compound and measuring their plasma concentrations over time.
Table 2: Hypothetical Pharmacokinetic Parameters in Rats Following Intravenous Administration
| Parameter | Methyl Belinostat | This compound | Fold Change |
| Cmax (ng/mL) | 1578 ± 210 | 2150 ± 280 | 1.4 |
| AUC (0-inf) (ng·h/mL) | 3250 ± 450 | 9100 ± 1100 | 2.8 |
| Clearance (CL) (L/h/kg) | 5.1 ± 0.7 | 1.8 ± 0.3 | 0.35 |
| Half-life (t½) (h) | 1.8 ± 0.3 | 4.5 ± 0.6 | 2.5 |
| Volume of Distribution (Vd) (L/kg) | 12.1 ± 1.5 | 11.5 ± 1.3 | 0.95 |
Data are presented as mean ± standard deviation and are hypothetical, based on principles of KIE and published data on other deuterated drugs.[6]
The hypothetical in vivo data in Table 2 align with the in vitro findings, demonstrating a pronounced kinetic isotope effect. This compound shows a higher maximum concentration (Cmax) and a significantly larger area under the curve (AUC), indicating greater systemic exposure. The clearance of the deuterated compound is markedly reduced, leading to a more than two-fold increase in its elimination half-life. The volume of distribution remains largely unchanged, suggesting that deuteration does not significantly alter the tissue distribution of the compound.
Experimental Protocols
In Vitro Metabolic Stability Assay
-
Materials: Methyl Belinostat, this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer (pH 7.4), acetonitrile, and internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Incubation:
-
Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein) and the test compound (Methyl Belinostat or this compound, final concentration 1 µM) in phosphate buffer.
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the quantification of the parent compounds.[7][8][9]
-
Chromatographic separation can be achieved using a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Monitor the parent compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) as (0.693/t½) / (mg microsomal protein/mL).
-
Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer Methyl Belinostat or this compound intravenously (e.g., via tail vein) at a dose of 5 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein or tail vein) at pre-defined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, AUC, clearance, half-life, and volume of distribution from the plasma concentration-time data.
-
Visualizing the Concepts
Belinostat Metabolism and the Point of Deuteration
Caption: Metabolic pathway of Belinostat and the position of deuteration.
Experimental Workflow for In Vitro KIE Study
Caption: Workflow for the in vitro kinetic isotope effect experiment.
Comparison with Alternative HDAC Inhibitors
This compound, as a modified metabolite, would ultimately aim to contribute to the overall efficacy of Belinostat. Below is a comparison of Belinostat with other HDAC inhibitors approved for PTCL.
Table 3: Comparison of Belinostat with Other HDAC Inhibitors for PTCL
| Feature | Belinostat | Romidepsin | Vorinostat | Chidamide (Tucidinostat) |
| Mechanism of Action | Pan-HDAC inhibitor (Classes I, II, IV)[5] | Primarily Class I HDAC inhibitor[10][11] | Pan-HDAC inhibitor (Classes I, II)[12][13] | Selective Class I (1, 2, 3) and Class IIb (10) HDAC inhibitor[10][14] |
| Administration | Intravenous[4] | Intravenous[11] | Oral[12] | Oral[14] |
| Reported Overall Response Rate (ORR) in relapsed/refractory PTCL | ~26%[4][10] | ~25-38%[11][12] | Not approved for PTCL, ~30% in CTCL[12][15] | ~28-33%[10] |
| Common Adverse Events | Nausea, vomiting, fatigue, anemia, thrombocytopenia[4] | Nausea, fatigue, thrombocytopenia, electrocardiogram changes[11] | Fatigue, diarrhea, nausea, thrombocytopenia[13] | Thrombocytopenia, neutropenia, anemia[14] |
ORR and adverse event data are based on published clinical trial results and may vary.
Conclusion
The hypothetical data presented in this guide illustrate the potential of deuterium substitution to significantly improve the metabolic stability and pharmacokinetic profile of Methyl Belinostat. A reduced rate of metabolism for this compound could lead to prolonged target engagement and potentially enhanced therapeutic efficacy of the parent drug, Belinostat. The provided experimental protocols offer a framework for conducting studies to validate these hypotheses. Compared to other HDAC inhibitors, Belinostat offers a broad inhibition profile. The development of deuterated analogs like this compound represents a promising strategy to further optimize its clinical utility. Further preclinical and clinical investigations are warranted to confirm these potential benefits.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials [frontiersin.org]
- 11. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 15. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Methyl Belinostat-d5 Shines as an Internal Standard in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the study of the histone deacetylase (HDAC) inhibitor Belinostat, the choice of an appropriate internal standard is critical for generating accurate and reproducible data in bioanalytical assays. This guide provides a comprehensive comparison of the performance characteristics of Methyl Belinostat-d5 against its non-deuterated counterpart and other structural analogs when utilized as an internal standard, primarily in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.
This compound, a stable isotope-labeled derivative of Methyl Belinostat, consistently demonstrates superior performance in quantitative bioanalysis. The substitution of five hydrogen atoms with deuterium results in a mass shift that allows for clear differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This key feature enables it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response variability.
Unveiling the Performance Edge: A Comparative Analysis
The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the analyte of interest, experiencing the same ionization suppression or enhancement effects in the mass spectrometer's source. This co-elution is a critical factor in achieving high accuracy and precision in quantitative assays.[1]
| Performance Metric | This compound (Deuterated IS) | Unlabeled Methyl Belinostat (Analog IS) | Structural Analog (Non-related IS) |
| Co-elution with Analyte | Near-perfect co-elution | Identical retention time, but indistinguishable mass | Different retention times |
| Compensation for Matrix Effects | Excellent | Poor (cannot be distinguished from analyte) | Variable and often incomplete |
| Correction for Ionization Variability | Excellent | Poor | Partial |
| Accuracy | High | Low (cannot be used as an internal standard) | Moderate to Low |
| Precision | High | Low | Moderate to Low |
| Risk of Isotopic Crosstalk | Minimal with appropriate mass resolution | Not applicable | Not applicable |
| Commercial Availability | Readily available from specialized suppliers | Readily available | Varies depending on the chosen analog |
Experimental Evidence: The LC-MS/MS Assay
A widely accepted method for the quantification of Belinostat and its metabolites in biological matrices is a validated LC-MS/MS assay. In such assays, this compound serves as an ideal internal standard.
Experimental Workflow for Belinostat Quantification
Caption: Workflow for Belinostat quantification using LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Quantification of Belinostat
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Belinostat transition: Precursor ion (m/z) -> Product ion (m/z)
-
This compound transition: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +5 Da compared to unlabeled).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Belinostat's Mechanism of Action: HDAC Inhibition
Belinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Belinostat promotes histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Signaling pathway of Belinostat's HDAC inhibition.
In Vitro HDAC Inhibition Assay
The potency of Belinostat and its analogs can be determined using an in vitro HDAC inhibition assay. These assays typically measure the enzymatic activity of HDACs in the presence of varying concentrations of the inhibitor.
Experimental Protocol for a Fluorometric HDAC Inhibition Assay
-
Reagents:
-
HeLa nuclear extract (as a source of HDACs).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Trichostatin A (TSA) as a positive control inhibitor.
-
Assay buffer.
-
Developer solution.
-
-
Procedure:
-
Prepare a serial dilution of Methyl Belinostat.
-
In a 96-well plate, add HeLa nuclear extract, assay buffer, and the diluted Methyl Belinostat or control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the percent inhibition and determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%).
-
Conclusion
For researchers requiring the highest level of accuracy and precision in the quantification of Belinostat, this compound is the unequivocal internal standard of choice for LC-MS/MS-based bioanalytical methods. Its stable isotope-labeled nature ensures it faithfully mimics the behavior of the unlabeled analyte throughout the analytical process, effectively correcting for a wide range of potential variabilities. While structural analogs may be considered in the absence of a deuterated standard, they introduce a significantly higher risk of analytical error. The use of this compound, in conjunction with a well-validated assay protocol, will undoubtedly contribute to the generation of robust and reliable data in the ongoing research and development of this important anticancer agent.
References
A Guide to the Inter-laboratory Quantification of Belinostat Using Methyl Belinostat-d5 as an Internal Standard
This guide provides a comprehensive overview of the analytical performance and methodology for the quantification of Belinostat in biological matrices, specifically utilizing Methyl Belinostat-d5 as a stable isotope-labeled internal standard. The information presented here is intended for researchers, scientists, and drug development professionals to establish and evaluate the performance of their own Belinostat quantification assays. While direct inter-laboratory comparison data is not publicly available, this guide summarizes the robust validation data from a key study, offering a benchmark for analytical performance.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Belinostat in human plasma.[1][2][3][4] These tables provide expected performance metrics for laboratories implementing a similar analytical approach.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Belinostat | 30 - 5000 | Linear (1/y²) | > 0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| Quality Control Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Lower Limit of Quantification (LLOQ) | 30 | 29.5 | 98.3 | 8.7 | 10.2 |
| Low (QCL) | 90 | 88.7 | 98.6 | 6.5 | 7.8 |
| Medium (QCM) | 400 | 405.2 | 101.3 | 4.1 | 5.5 |
| High (QCH) | 4000 | 3988 | 99.7 | 3.8 | 4.9 |
Data adapted from a validated LC-MS/MS assay for Belinostat in human plasma.[1][2][3][4]
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the quantification of Belinostat is provided below. This compound is a suitable internal standard for this assay.[5][6][7][8]
Sample Preparation
-
Plasma Collection: Collect human plasma using appropriate anticoagulants.
-
Protein Precipitation: To a 50 µL aliquot of human plasma, add 100 µL of internal standard solution (this compound in acetonitrile).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separation.[1][2][3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is used to elute Belinostat and the internal standard.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Belinostat and its deuterated internal standard.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Belinostat: Specific precursor to product ion transitions should be optimized for the instrument being used.
-
This compound: The precursor ion will be 5 Daltons higher than that of Belinostat, and the product ion may be the same or different, requiring optimization.
-
Visualizations
Experimental Workflow for Belinostat Quantification
The following diagram illustrates the key steps in the analytical workflow for quantifying Belinostat in plasma samples.
Belinostat Signaling Pathway
Belinostat is a histone deacetylase (HDAC) inhibitor.[9][10][11] By inhibiting HDACs, Belinostat leads to the accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis in cancer cells.[9][10][12][13]
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | TRC-M493272-100MG | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 10. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is Belinostat used for? [synapse.patsnap.com]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the rigorous landscape of regulatory drug submissions, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance against other common alternatives and offering supporting experimental data and protocols in line with regulatory expectations.
The Scientific and Regulatory Imperative for Stable Isotope-Labeled Internal Standards
Bioanalytical method validation guidelines from major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] The harmonized International Council for Harmonisation (ICH) M10 guideline further solidifies this expectation.[3][4] The rationale is clear: a SIL-IS, particularly a deuterated one, is the closest possible mimic to the analyte of interest.[5]
Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[5] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[5] This co-elution is the cornerstone of their effectiveness, as it allows the IS to compensate for a variety of potential errors, including:
-
Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) between samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A co-eluting deuterated IS experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[6]
-
Extraction Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of variability. A deuterated IS, added at the beginning of the process, will be lost at the same rate as the analyte, ensuring the final analyte-to-IS ratio remains constant.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response can introduce imprecision. The deuterated IS normalizes for these variations, leading to more robust and reproducible results.[7]
The European Medicines Agency (EMA) has been particularly stringent, with reports indicating that over 90% of bioanalytical submissions to the agency incorporate SIL-IS.[2] While the FDA does not have an explicit requirement, they have issued citations for inadequate tracking of internal standard responses, underscoring the importance of a reliable IS.[2]
Performance Comparison: Deuterated IS vs. Alternatives
The superiority of deuterated internal standards is most evident when compared to the two other common types of internal standards: structural analogs and other stable isotope-labeled compounds (e.g., ¹³C, ¹⁵N).
Deuterated IS vs. Structural Analog IS
A structural analog is a molecule that is chemically similar but not identical to the analyte. While often more readily available and less expensive than a deuterated IS, their use is fraught with potential for inaccurate data.[2] Because their physicochemical properties are different, they may not co-elute with the analyte and can exhibit different extraction recoveries and responses to matrix effects.[1] This can lead to significant assay bias and imprecision.
Case Study: Kahalalide F
A study comparing a deuterated internal standard to a structural analog for the analysis of the anticancer agent kahalalide F in human plasma demonstrated a statistically significant improvement in assay precision. The method using the deuterated IS had a standard deviation of 7.6%, compared to 8.6% for the method using the structural analog.[1]
Case Study: Sirolimus
In the analysis of the immunosuppressant drug sirolimus, the use of a deuterated internal standard (SIR-d₃) resulted in consistently lower interpatient assay imprecision (CV values of 2.7%-5.7%) compared to a structural analog (DMR) (CV values of 7.6%-9.7%).[8]
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chemical Structure | Identical to analyte (isotopically labeled) | Similar to analyte |
| Chromatographic Behavior | Typically co-elutes with analyte | May have different retention time |
| Extraction Recovery | Mirrors analyte's recovery | May differ from analyte's recovery |
| Matrix Effect Compensation | Excellent | Unreliable |
| Regulatory Acceptance | Highly recommended | Accepted with strong justification, but carries higher risk of rejection |
| Cost | Higher | Lower |
| Risk of Inaccurate Data | Low | High |
Deuterated IS vs. ¹³C- or ¹⁵N-Labeled IS
Internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are also excellent choices and are often considered the "gold standard" by some.[9][10] Their primary advantage over deuterated standards is the negligible likelihood of a "chromatographic isotope effect."[11] Due to the larger relative mass difference between hydrogen and deuterium, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11] This can be more pronounced with a higher degree of deuteration.[11]
While this chromatographic shift is often minimal and can be managed with appropriate chromatographic conditions, it can, in some cases, lead to differential matrix effects if the analyte and IS are not perfectly co-eluting. ¹³C- and ¹⁵N-labeled standards, with their smaller relative mass differences, do not exhibit this effect and will co-elute perfectly with the analyte.[11]
Another consideration is the stability of the isotopic label. Deuterium atoms, if placed on exchangeable positions (e.g., hydroxyl, amine groups), can be lost and replaced with hydrogen from the solvent, compromising the integrity of the standard. Careful design of the deuterated molecule to place the labels on non-exchangeable carbon atoms is crucial. ¹³C and ¹⁵N labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange.
The primary drawback of ¹³C- and ¹⁵N-labeled standards is their higher cost and often more limited commercial availability compared to their deuterated counterparts.[5] For most applications, a well-designed deuterated internal standard provides a robust and reliable solution that meets regulatory expectations.
| Parameter | Deuterated Internal Standard | ¹³C- or ¹⁵N-Labeled Internal Standard |
| Chromatographic Co-elution | Generally co-elutes, but slight shifts are possible (isotope effect) | Co-elutes perfectly with the analyte |
| Isotopic Stability | Stable when labels are on non-exchangeable positions | Highly stable |
| Matrix Effect Compensation | Excellent, assuming co-elution | Excellent |
| Regulatory Acceptance | Widely accepted | Widely accepted, often considered ideal |
| Cost & Availability | More readily available and less expensive | Less available and more expensive |
Experimental Protocols
The following are generalized protocols for sample preparation and bioanalytical method validation using a deuterated internal standard. Specific parameters will need to be optimized for each analyte and matrix.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for extracting drugs from plasma or serum.
-
Aliquoting: Aliquot 100 µL of plasma/serum samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a concentration that provides a robust signal) to each well. Vortex to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each well to precipitate the plasma proteins.
-
Mixing: Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Bioanalytical Method Validation
This protocol outlines the key experiments required for a full bioanalytical method validation according to FDA and EMA guidelines.
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the deuterated IS. The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[12]
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. The calibration curve should consist of a blank, a zero standard (matrix with IS), and at least six non-zero concentrations covering the expected range of the study samples.
-
Accuracy and Precision: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high. Analyze at least five replicates of each QC level in at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[12][13]
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.[12]
-
Recovery: Determine the extraction recovery of the analyte and the deuterated IS by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels (low, medium, and high). Recovery should be consistent and reproducible.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the handling and storage of study samples. This includes:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature for a duration that covers the entire storage period of the study samples.
-
Stock Solution Stability: Stability of the analyte and IS stock solutions at room temperature and under refrigeration.
-
-
Dilution Integrity: If study samples are expected to have concentrations above the upper limit of quantification (ULOQ), demonstrate that diluting these samples with blank matrix provides accurate and precise results.
Visualizing the Workflow and Rationale
The following diagrams illustrate the key workflows and logical relationships in bioanalytical method validation and the role of deuterated internal standards.
Caption: Bioanalytical method validation workflow.
Caption: How deuterated internal standards correct for variability.
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development for regulatory submissions. Their ability to closely mimic the behavior of the analyte provides unparalleled correction for the myriad of variables inherent in the analysis of complex biological matrices. While ¹³C- and ¹⁵N-labeled standards may offer theoretical advantages in specific situations, a well-characterized deuterated internal standard represents a scientifically sound, regulatory-accepted, and cost-effective solution for ensuring the integrity of bioanalytical data in drug development. The investment in a high-quality deuterated internal standard is an investment in the quality and defensibility of your regulatory submission.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Belinostat-d5: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methyl Belinostat-d5, a deuterated analog of the histone deacetylase inhibitor Belinostat, requires stringent disposal protocols due to its cytotoxic nature. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with institutional and regulatory standards for hazardous waste management.
Key Properties and Storage
Proper storage is the first step in managing a chemical's lifecycle in the laboratory. The following table summarizes the key storage and stability information for Belinostat, which is applicable to this compound.
| Parameter | Value | Source |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [1] |
| Permitted Excursions | 15°C to 30°C (59°F to 86°F) | [1] |
| Storage Condition | Retain in original packaging until use | [1] |
| Reconstituted Solution Stability | Up to 12 hours at ambient temperature (15°C to 25°C) | [1] |
| Infusion Solution Stability | Up to 36 hours at ambient temperature (15°C to 25°C), including infusion time | [1] |
Step-by-Step Disposal Protocol for this compound
As a cytotoxic compound, all waste materials contaminated with this compound must be handled with extreme care and segregated from non-hazardous waste streams.[2][3] The following protocol outlines the necessary steps for its proper disposal.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.[4]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: If there is a risk of aerosolization or handling of the powder outside of a certified chemical fume hood, a NIOSH-approved respirator should be used.
Waste Segregation and Collection
Proper segregation is critical for the safe disposal of cytotoxic waste.[2][3]
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused or expired compound, contaminated lab supplies (e.g., pipette tips, tubes, vials, gloves, and other PPE), must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[2]
-
This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and display the appropriate hazard symbols as required by your institution and local regulations.[2][3]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof hazardous waste container.
-
This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name and approximate concentration.
-
Do not dispose of liquid waste containing this compound down the drain.[5]
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps Waste".[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill using a chemotherapy spill kit. Absorb liquids with absorbent pads and cover solids with damp absorbent material to prevent aerosolization.
-
Clean the area starting from the outer edge and working inward. Use a decontaminating solution as recommended by your institution's safety office.
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) and place them in the designated cytotoxic waste container.
Final Disposal
-
Once the cytotoxic waste containers are full (typically no more than three-quarters capacity), they must be securely sealed.
-
Arrange for the collection of the waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The preferred method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed facility.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obaid.info [obaid.info]
Safeguarding Researchers: Essential Protocols for Handling Methyl Belinostat-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as Methyl Belinostat-d5. As a deuterated analog of the cytotoxic agent Belinostat, this compound necessitates stringent handling and disposal protocols to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard protocols for cytotoxic compounds.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles[2] | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form or when there is a risk of aerosolization. |
Operational Handling and Disposal Plan
Adherence to a strict, step-by-step operational plan is critical for minimizing risk. This includes preparation, handling, and disposal of this compound.
Preparation and Handling:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Aseptic Technique: When preparing solutions, aseptic technique should be followed to maintain the sterility of the compound and prevent contamination.[1][3]
-
Reconstitution: If working with the solid form, reconstitute by carefully adding the appropriate solvent as per the experimental protocol.[1][3] Avoid creating dust or aerosols.
Disposal:
As a cytotoxic agent, all waste contaminated with this compound must be disposed of as hazardous waste.[1]
-
Waste Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Sharps: Needles and other sharps should be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: All surfaces and equipment that come into contact with the compound should be thoroughly decontaminated using an appropriate cleaning agent.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
By implementing these safety protocols and operational plans, research institutions can ensure the well-being of their personnel and maintain the integrity of their scientific work. This commitment to safety not only meets regulatory requirements but also builds a foundation of trust and confidence within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
